molecular formula C16H12FN3O4 B1412644 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid CAS No. 2088942-45-2

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid

Cat. No.: B1412644
CAS No.: 2088942-45-2
M. Wt: 329.28 g/mol
InChI Key: SACDPVZNOGLYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid is a recognized, potent, and ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating activity against FGFR1, FGFR2, FGFR3, and FGFR4. This targeted compound acts by suppressing aberrant FGFR signaling, a pathway critically implicated in driving tumorigenesis, angiogenesis, and metastasis in various cancers . Its primary research value lies in the investigation of oncogenic addiction to FGFR signaling, making it a vital pharmacological tool for elucidating the role of FGFR in cellular proliferation, survival, and differentiation in preclinical models . Researchers utilize this inhibitor to explore potential therapeutic strategies for cancers harboring FGFR amplifications, mutations, or fusions, such as certain subtypes of breast, bladder, and lung carcinomas. By selectively targeting this pathway, it enables the dissection of downstream effector mechanisms and the validation of FGFR as a druggable target in a research setting.

Properties

IUPAC Name

4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4/c1-24-10-3-5-14-18-7-13(20(14)8-10)15(21)19-12-6-9(16(22)23)2-4-11(12)17/h2-8H,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACDPVZNOGLYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)O)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the imidazo[1,2-a]pyridine core using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Fluorination of Benzoic Acid: The fluoro-substituted benzoic acid can be prepared by direct fluorination of benzoic acid using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor.

    Coupling Reaction: The final step involves coupling the fluoro-substituted benzoic acid with the methoxyimidazo[1,2-a]pyridine derivative through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Synthesis and Derivatives

The compound serves as a versatile building block for synthesizing various derivatives that exhibit biological activity. The presence of both the fluorine and methoxy groups enhances its reactivity and selectivity in chemical reactions, making it suitable for modifications that can lead to new therapeutic agents.

Table 1: Key Synthetic Pathways

Reaction TypeDescriptionOutcome
Amidation Reaction with amines to form amidesFormation of various amide derivatives
Fluorination Introduction of fluorine into aromatic systemsEnhanced bioactivity and stability
Methoxylation Addition of methoxy groupsImproved solubility and pharmacokinetics

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid has shown promising results in various biological assays:

  • Anticancer Activity : It has been identified as an inhibitor of c-KIT kinase, which plays a crucial role in several cancers, including gastrointestinal stromal tumors (GIST). The compound's ability to inhibit mutated forms of c-KIT suggests its potential as a targeted therapy for cancer patients with specific mutations .
  • Anti-inflammatory Properties : Research has indicated that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating autoimmune diseases. These properties are attributed to their interaction with key inflammatory pathways .
  • Antimicrobial Effects : Certain analogs derived from this compound have demonstrated activity against various pathogens, suggesting applications in developing new antimicrobial agents.

Case Study 1: c-KIT Inhibition in GIST

A study investigated the efficacy of a derivative of this compound as a c-KIT inhibitor. The results showed significant tumor regression in GIST models, highlighting the compound's potential as a therapeutic agent for targeted cancer treatment .

Case Study 2: Anti-inflammatory Effects

In another study, researchers evaluated the anti-inflammatory properties of the compound in a murine model of rheumatoid arthritis. The findings indicated that treatment with the compound reduced inflammation markers and improved clinical scores in treated animals compared to controls .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of imidazo[1,2-a]pyridine-linked benzoic acid derivatives. Key structural analogs differ in substituents on the imidazo[1,2-a]pyridine ring, the presence of ester/acid functional groups, and substituents on the benzoic acid core. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Substituent (Imidazo Ring) Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Purity Source Evidence
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid 6-OCH₃ Benzoic acid C₁₆H₁₂FN₃O₄ 329.29 2088942-45-2 95%+
4-Fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 6-CH₃ Methyl ester C₁₇H₁₄FN₃O₃ 327.32 2088942-84-9 95%+
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 6-F Methyl ester C₁₆H₁₁F₂N₃O₃ 331.27 2088941-82-4 95%
4-Fluoro-3-[(7-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 7-CH₃ Methyl ester C₁₇H₁₄FN₃O₃ 327.32 1426654-03-6 95%+

Key Observations:

Functional Group Impact :

  • The benzoic acid form (target compound) offers a carboxylic acid group for salt formation or hydrogen bonding, whereas methyl esters (e.g., CAS 2088942-84-9) serve as prodrugs with improved membrane permeability .

Positional Isomerism :

  • Shifting the methyl group from the 6-position (CAS 2088942-84-9) to the 7-position (CAS 1426654-03-6) alters steric and electronic profiles, which may influence interactions with target proteins .

Biological Activity

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and pharmacological implications.

Chemical Structure and Properties

The compound features a fluorinated benzoic acid moiety linked to a methoxyimidazo[1,2-a]pyridine derivative. Its molecular formula is C17H14FN3O3C_{17}H_{14}FN_3O_3, indicating the presence of fluorine, nitrogen, and oxygen atoms which are critical for its biological activity.

Synthesis Methods

The synthesis of imidazopyridine derivatives often involves cyclization reactions of substituted pyridines. A notable method includes a silver-catalyzed cyclo-isomerization process that yields high-purity products under mild conditions. The synthetic route can be modified to incorporate various substituents that enhance biological activity .

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds range from 6.25 to 1000 µg/ml, demonstrating their potential in treating infections caused by resistant strains .

Anticancer Potential

Research has suggested that imidazo[1,2-a]pyridine derivatives possess anticancer properties. These compounds may act as inhibitors of various cancer-related pathways, including those involving fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors. The inhibition of these pathways can lead to reduced tumor growth and metastasis .

Case Studies and Research Findings

  • In Vitro Studies : In vitro analyses have confirmed that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have indicated strong binding affinities of these compounds to target enzymes involved in cancer progression. The binding interactions suggest that these compounds can effectively inhibit target proteins critical for tumor growth .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialImidazopyridine derivativesMIC = 6.25 - 1000 µg/ml
AnticancerFluorinated benzoic acid derivativesIC50 in low micromolar range
Enzyme InhibitionPLA2 inhibitorsSignificant inhibitory activity

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid, and how do they influence its reactivity?

  • Methodological Answer : The compound combines a benzoic acid core with a fluorine substituent at position 4 and a 6-methoxyimidazo[1,2-a]pyridine-3-carbonylamino group at position 3. The fluorine enhances electronegativity and metabolic stability, while the imidazopyridine moiety contributes to π-π stacking interactions in biological targets. The methoxy group may modulate solubility and steric effects. Structural analogs in imidazo[1,2-a]pyridine systems (e.g., deletion of pyrazine nitrogen) have shown retained inhibitory potency, suggesting the core scaffold’s critical role in binding .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer : A multi-step approach is typically employed:

Coupling Reactions : Use of tetramethylfluoroformamidinium hexafluorophosphate (TFFH) and DIPEA to conjugate the imidazopyridine scaffold to the benzoic acid linker, as seen in analogous conjugates .

Deprotection Steps : Boc-group removal under acidic conditions to generate reactive intermediates for subsequent reactions .

Purification : Hydrogenolysis or chromatography to isolate intermediates, though some steps (e.g., carboxylic acid generation) may proceed without purification .

Q. How is the compound characterized in terms of purity and structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR (e.g., DMSO-d6 solvent) to confirm substituent positions and coupling success .
  • LCMS/HRMS : Used to verify molecular weight (e.g., ESIMS m/z) and purity (>95% by HPLC) .
  • Melting Point Analysis : Consistency with literature values (e.g., 287.5–293.5°C for related benzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or structural variations. For example:

  • Assay Variability : Compare IC50 values under standardized conditions (e.g., gel-based TDP1 inhibition assays in ).
  • Structural Modifications : Deleting the pyrazine nitrogen in imidazo[1,2-a]pyridine analogs reduced potency only slightly (IC50 from 4.5 μM to 9.3 μM), suggesting tolerance for certain modifications .
  • Cross-Validation : Use orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition) to confirm activity trends .

Q. What strategies optimize the compound’s inhibitory potency against specific targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents:
  • Replace the 6-methoxy group with bulkier alkoxy groups to enhance hydrophobic interactions.
  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzoic acid to improve binding affinity, as seen in related trifluoromethylpyridine analogs .
  • Linker Optimization : Incorporate amino acid linkers (e.g., 4-aminomethyl benzoic acid) to improve solubility and target engagement, as demonstrated in piperazino-benzothiazin-4-ol conjugates .

Q. How can researchers design experiments to assess the compound’s metabolic stability?

  • Methodological Answer :

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LCMS .

CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.

Stability in Biological Matrices : Monitor degradation in plasma or simulated gastric fluid to guide formulation development .

Q. What computational methods are suitable for predicting the compound’s binding mode?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., TDP1 enzyme), leveraging crystallographic data from related imidazopyridine inhibitors .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess dynamic stability of the ligand-receptor complex .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Reactant of Route 2
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.